molecular formula C16H23NO6Si B8458526 2,5-Pyrrolidinedione, 1-[3-[3-(trimethoxysilyl)propoxy]phenyl]- CAS No. 73003-82-4

2,5-Pyrrolidinedione, 1-[3-[3-(trimethoxysilyl)propoxy]phenyl]-

Cat. No. B8458526
Key on ui cas rn: 73003-82-4
M. Wt: 353.44 g/mol
InChI Key: GBCRPTRKSBIIKF-UHFFFAOYSA-N
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Patent
US04645844

Procedure details

A solution containing 200 g of succinic anhydride, 218 g m-aminophenol and one liter of glacial acetic acid was heated at the boiling point for 16 hours in a reactor equipped with a mechanically driven stirrer and a water-cooled reflux condenser. The reaction mixture solidified upon cooling to ambient temperature. The solid was pulverized, washed with water to remove the acetic acid, then dried. The resultant m-succinimidophenol (105.1 g, 0.55 mole) together with 43.28 g of a 50% by weight aqueous solution of sodium hydroxide, 112 cc dimethylsulfoxide and 120 cc toluene were placed in a reactor equipped with a nitrogen inlet, water-cooled reflux condenser and Dean-Stark trap. The resultant mixture was heated to the boiling point for six hours under a nitrogen atmosphere to remove all of the water present by azeotropic distillation. The reaction mixture was then allowed to cool to about 75° C., at which time 109 g (0.56 mole) of 3-chloropropyl trimethoxysilane was added dropwise while the reaction mixture was stirred. Following completion of the addition the reaction mixture was heated at 115° C. for about 16 hours, following which the mixture was allowed to cool and was filtered to remove any solid material. The solvents were then removed under a pressure of about 15 mm of mercury at a temperature of about 60° C. The pressure was then reduced to 0.5 mm of mercury and the material boiling at 228° C. was collected. Analysis by vapor phase chromatography indicated that the purity of the product, a white solid, was greater than 98%. The infrared and nuclear magnetic resonance spectra of the product were consistent with the proposed structure.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
218 g
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Two
Quantity
105.1 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Three
Quantity
112 mL
Type
solvent
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
109 g
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C1(=O)OC(=O)CC1.NC1C=C(O)C=CC=1.[C:16]1(=[O:29])[N:20]([C:21]2[CH:22]=[C:23]([OH:27])[CH:24]=[CH:25][CH:26]=2)[C:19](=[O:28])[CH2:18][CH2:17]1.[OH-].[Na+].Cl[CH2:33][CH2:34][CH2:35][Si:36]([O:41][CH3:42])([O:39][CH3:40])[O:37][CH3:38]>O.C1(C)C=CC=CC=1.CS(C)=O.C(O)(=O)C>[C:16]1(=[O:29])[N:20]([C:21]2[CH:22]=[C:23]([CH:24]=[CH:25][CH:26]=2)[O:27][CH2:33][CH2:34][CH2:35][Si:36]([O:41][CH3:42])([O:39][CH3:40])[O:37][CH3:38])[C:19](=[O:28])[CH2:18][CH2:17]1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
200 g
Type
reactant
Smiles
C1(CCC(=O)O1)=O
Name
Quantity
218 g
Type
reactant
Smiles
NC=1C=C(C=CC1)O
Name
Quantity
1 L
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
105.1 g
Type
reactant
Smiles
C1(CCC(N1C=1C=C(C=CC1)O)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
120 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
112 mL
Type
solvent
Smiles
CS(=O)C
Step Four
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
109 g
Type
reactant
Smiles
ClCCC[Si](OC)(OC)OC
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at the boiling point for 16 hours in a reactor
Duration
16 h
CUSTOM
Type
CUSTOM
Details
equipped with a mechanically driven stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
to remove the acetic acid
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
equipped with a nitrogen inlet
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
CUSTOM
Type
CUSTOM
Details
to remove all of the water present
DISTILLATION
Type
DISTILLATION
Details
by azeotropic distillation
ADDITION
Type
ADDITION
Details
was added dropwise while the reaction mixture
ADDITION
Type
ADDITION
Details
completion of the addition the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was heated at 115° C. for about 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
to remove any solid material
CUSTOM
Type
CUSTOM
Details
The solvents were then removed under a pressure of about 15 mm of mercury at a temperature of about 60° C
CUSTOM
Type
CUSTOM
Details
the material boiling at 228° C. was collected

Outcomes

Product
Name
Type
Smiles
C1(CCC(N1C=1C=C(OCCC[Si](OC)(OC)OC)C=CC1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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